Cas no 387867-13-2 (Tandutinib)

Tandutinib structure
Nome del prodotto:Tandutinib
Tandutinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tandutinib
- CT53518
- MLN518
- 1-Piperazinecarboxamide, 4-(6-methoxy-7-(3-(1-piperidinyl)propoxy)-4-quinazolinyl)-N-(4-(1-methylethoxy)phenyl)-
- 4-(6-Methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide
- Unii-E1io3icj9a
- Tandutinib(CT 53518)
- Tandutinib (MLN518)
- 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-Methylethoxy)phenyl]-
- N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide
- CT-53518
- MLN-518
- Tandutinib for research
- 4-[6-Methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide
- (4-(6-Methoxy-7-(3-piperidylpropoxy)quinazolin-4-yl)piperazinyl)-N-(4-(methylethoxy)phenyl)
- (4-(6-Methoxy-7-(3-piperidylpropoxy)quinazolin-4-yl)piperazinyl)-N-(4-(methylethoxy)phenyl)carboxamide
- MLN 518
- CT 53518
- E1IO3ICJ9A
- NSC726292
- DSSTox_RID_83142
- DSSTox_CID_28873
- DSSTox_GSID_48947
- 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quin
- Tandutinib (USAN/INN)
- 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-methylethoxy)phenyl]-1-piperazinecarboxamide
- NSC800942
- NSC-759851
- DTXSID8048947
- NSC 759851
- 4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide
- Pharmakon1600-01502277
- AMY32698
- AC-1659
- Tandutinib [USAN]
- NS00069682
- Tox21_113366
- 1227636-17-0
- TANDUTINIB (CT53518)
- TANDUTINIB [WHO-DD]
- DTXCID5028873
- MLN-0518
- HMS3654O09
- NSC759851
- HMS3244A22
- Tox21_113366_1
- N-(4-isopropoxyphenyl)-4-[6-methoxy-7-[3-(1-piperidyl)propoxy]quinazolin-4-yl]piperazine-1-carboxamide
- HMS3244B21
- BCP01370
- NSC-760841
- cid_3038522
- EX-A1637
- SMR004702776
- HMS3745A09
- N-(4-isopropoxyphenyl)-4-[6-methoxy-7-(3-piperidinopropoxy)quinazolin-4-yl]piperazine-1-carboxamide
- NCGC00241097-07
- NSC-726292
- Tandutinib [USAN:INN]
- BDBM13535
- HMS3244A21
- Tandutinib(MLN518)
- BCPP000051
- D06005
- MLS006010972
- NCGC00241097-03
- CHEMBL124660
- 4-[7-(3-Piperidin-1-yl-propoxy)-quinazolin-4-yl]-piperazine-1-carboxylic acid (4-isopropoxy-phenyl)-amide
- FT-0653217
- SCHEMBL927974
- 387867-13-2
- SW218125-2
- NSC-800942
- A824282
- MLN518, Tandutinib
- SB19380
- ES-0051
- s1043
- NCGC00241097-02
- CS-0128
- AKOS015902621
- 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide
- 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide
- Tandutinib pound MLN518, CT53518 pound(c)
- Kinome_3320
- 4-[6-methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-(4-propan-2-yloxyphenyl)-1-piperazinecarboxamide
- Q-201778
- NSC760841
- CCG-213017
- 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-(1-methylethoxy)phenyl)piperazine-1-carboxamide
- CAS-387867-13-2
- MFCD09954147
- tandutinibum
- BRD-K89162000-001-01-5
- AB01562955_01
- DB05465
- Q27095683
- CHEBI:90237
- TANDUTINIB [INN]
- HY-10202
- NCGC00241097-01
- HMS3264G08
- BRD-K89162000-001-07-2
- SDCCGSBI-0653518.P002
- BRD-K89162000-001-06-4
-
- MDL: MFCD09954147
- Inchi: 1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
- Chiave InChI: UXXQOJXBIDBUAC-UHFFFAOYSA-N
- Sorrisi: O(C1=C(C([H])=C2C(=C1[H])N=C([H])N=C2N1C([H])([H])C([H])([H])N(C(N([H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H])OC([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
Proprietà calcolate
- Massa esatta: 562.32700
- Massa monoisotopica: 562.327
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 41
- Conta legami ruotabili: 10
- Complessità: 783
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- XLogP3: 4.6
- Superficie polare topologica: 92.3
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.213
- Punto di fusione: 177-178°C
- Punto di ebollizione: 769.5°C at 760 mmHg
- Punto di infiammabilità: 419.2 °C
- Indice di rifrazione: 1.61
- PSA: 92.29000
- LogP: 5.04830
- Pressione di vapore: 0.0±2.6 mmHg at 25°C
Tandutinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:UN 1751 6.1/PG 2
- WGK Germania:2
- Istruzioni di sicurezza: S23; S37; S45; S61
- RTECS:AF8575000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:II
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Livello di pericolo:6.1
- Gruppo di imballaggio:II
- Frasi di rischio:R25; R34; R50; R40; R36/37/38
- Termine di sicurezza:6.1
Tandutinib Dati doganali
- CODICE SA:29154000
- Dati doganali:
Codice doganale cinese:
29154000
Tandutinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7894-250 mg |
Tandutinib(MLN518) |
387867-13-2 | >98% | 250mg |
$500.0 | 2022-02-28 | |
Ambeed | A895261-50mg |
N-(4-Isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide |
387867-13-2 | 98% | 50mg |
$52.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202353A-5mg |
Tandutinib, |
387867-13-2 | ≥99% | 5mg |
¥1805.00 | 2023-09-05 | |
LKT Labs | T0152-1 mg |
Tandutinib |
387867-13-2 | ≥98% | 1mg |
$109.40 | 2023-07-10 | |
LKT Labs | T0152-25 mg |
Tandutinib |
387867-13-2 | ≥98% | 25mg |
$1,259.30 | 2023-07-10 | |
Axon Medchem | 1415-5 mg |
CT 53518 |
387867-13-2 | 99% | 5mg |
€70.00 | 2023-07-10 | |
S e l l e c k ZHONG GUO | S1043-25mg |
Tandutinib (MLN518) |
387867-13-2 | 99.88% | 25mg |
¥ 794.43 | 2023-11-02 | |
S e l l e c k ZHONG GUO | S1043-200mg |
Tandutinib (MLN518) |
387867-13-2 | 99.88% | 200mg |
¥ 1718.46 | 2023-11-02 | |
ChemScence | CS-0128-200mg |
Tandutinib |
387867-13-2 | 99.48% | 200mg |
$168.0 | 2022-04-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14750-100mg |
Tandutinib (MLN518) |
387867-13-2 | 98% | 100mg |
¥668.00 | 2023-09-09 |
Tandutinib Letteratura correlata
-
Rania M. Shaban,Nermin Samir,Yassin M. Nissan,Khaled A. M. Abouzid RSC Adv. 2023 13 17074
-
Riccardo Ronchetti,Giada Moroni,Andrea Carotti,Antimo Gioiello,Emidio Camaioni RSC Med. Chem. 2021 12 1046
-
Yao Chen,Xiaoli Xu,Tingming Fu,Wei Li,Zongliang Liu,Haopeng Sun RSC Adv. 2015 5 90288
-
Nasser S. Al-Shakliah,Mohamed W. Attwa,Haitham AlRabiah,Adnan A. Kadi Anal. Methods 2021 13 399
-
Baku Acharya,Debasmita Saha,Daniel Armstrong,Naga Rajiv Lakkaniga,Brendan Frett RSC Med. Chem. 2022 13 798
387867-13-2 (Tandutinib) Prodotti correlati
- 302962-49-8(Dasatinib)
- 936563-96-1(Ibrutinib)
- 790299-79-5(Masitinib)
- 1361906-37-7(2',6'-Dichloro-3-fluoro-biphenyl-4-ol)
- 1206999-81-6(4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide)
- 331434-23-2(N-(4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide)
- 2828438-53-3((R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole)
- 2228229-02-3(1-1-(2-chloro-6-methylpyridin-3-yl)cyclopropylcyclopropan-1-amine)
- 57000-46-1(5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole)
- 1339239-72-3(3-(4-Fluoro-3-methylphenyl)-3-pentanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:387867-13-2)Tandutinib

Purezza:99%
Quantità:1g
Prezzo ($):245.0